2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and a pyridinyl group attached to a butanoic acid backbone
Mechanism of Action
Target of Action
The tert-butyl group is known to elicit a unique reactivity pattern due to its crowded nature .
Mode of Action
The tert-butyl group is known to be involved in various chemical transformations .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
Pinacol boronic esters, which are components of this compound, are usually bench stable, easy to purify, and often commercially available .
Action Environment
Pinacol boronic esters, which are components of this compound, are known to be stable and resistant to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the pyridinyl group. The general synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction, often using reagents like pyridine-2-carboxylic acid and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can form amide bonds with amines using coupling reagents like DCC or EDCI.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Pyridine derivatives and appropriate nucleophiles or electrophiles.
Coupling: DCC, EDCI, and bases like TEA or N-methylmorpholine (NMM).
Major Products
Deprotection: Free amine derivative.
Substitution: Various substituted pyridinyl derivatives.
Coupling: Amide-linked products.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid
- 2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid
- 2-((tert-Butoxycarbonyl)amino)-4-(quinolin-2-yl)butanoic acid
Uniqueness
2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid is unique due to the position of the pyridinyl group, which can influence its reactivity and interactions with biological targets. The Boc protection also provides stability during synthetic transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-2-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-7-10-6-4-5-9-15-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLYFDWMMRAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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